molecular formula C14H10FN3O2S B6501229 2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 955769-31-0

2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B6501229
CAS No.: 955769-31-0
M. Wt: 303.31 g/mol
InChI Key: SZSCEPGYTQDPQQ-UHFFFAOYSA-N
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Description

2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a useful research compound. Its molecular formula is C14H10FN3O2S and its molecular weight is 303.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.04777591 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a thiazolo-pyrimidine derivative known for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₅H₁₀FN₃O₂S
Molecular Weight353.3 g/mol
CAS Number955769-87-6
DensityNot Available
Melting PointNot Available

The presence of the thiazole and pyrimidine rings enhances its interaction with biological systems, providing a scaffold for various modifications that can improve its efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties. For instance, a related compound was tested against Pseudomonas aeruginosa and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 0.21 μM, indicating potent antibacterial activity . The mechanism involves binding interactions with crucial enzymes such as DNA gyrase, where the compound forms multiple hydrogen bonds, stabilizing its position within the active site .

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been explored through various assays. Compounds similar to this compound have shown promising results in cytotoxicity assays against different cancer cell lines. For example, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with their biological targets. For instance, the binding energies calculated during docking simulations indicated that the most active derivatives interact favorably with critical residues in target proteins, enhancing their inhibitory effects .

Case Studies

Several case studies highlight the biological activity of thiazolo-pyrimidine derivatives:

  • Study on Antibacterial Activity : A derivative was evaluated for its efficacy against Staphylococcus aureus, showing significant inhibition at low concentrations. The study emphasized the role of structural modifications in enhancing activity against resistant strains .
  • Cytotoxicity Evaluation : Research involving MTT assays on HaCat and Balb/c 3T3 cells revealed that specific modifications to the thiazole ring improved cytotoxicity without significantly affecting normal cell viability .
  • In Silico Studies : In silico assessments indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for several derivatives, suggesting their viability as drug candidates .

Properties

IUPAC Name

2-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSCEPGYTQDPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.